

# volasertib drug interactions and combination optimization

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Volasertib

CAS No.: 755038-65-4

Cat. No.: S548331

[Get Quote](#)

## Volasertib Drug Interactions & Combination Data

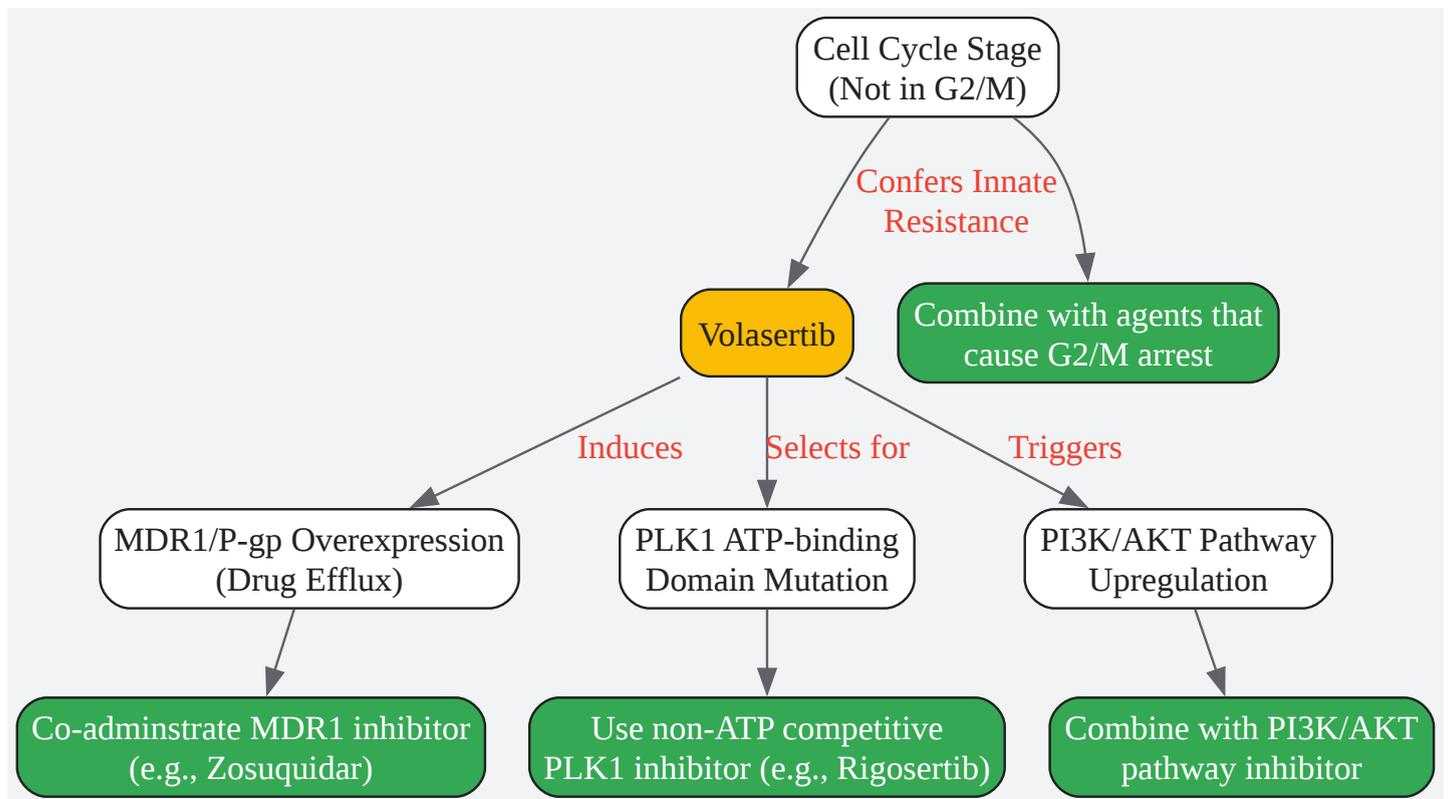
The table below summarizes documented and potential drug interactions with **volasertib**.

Interacting Drug / Class	Interaction Type / Effect	Key Findings / Clinical Relevance	Suggested Experimental Consideration
<b>Itraconazole</b> (CYP3A4 & P-gp inhibitor) [1]	Pharmacokinetic (PK)	No clear evidence of PK interaction, but <b>reduced tolerability</b> and increased adverse events (thrombocytopenia, leukopenia) when co-administered [1].	Monitor blood counts closely. The combination may require dose adjustment.

Interacting Drug / Class	Interaction Type / Effect	Key Findings / Clinical Relevance	Suggested Experimental Consideration
<b>Azacitidine</b> (Hypomethylating agent) [2]	Pharmacodynamic (PD) / Synergistic	Preclinical data suggests <b>additive/synergistic</b> effects in AML cells. Early-phase trials showed preliminary activity, but clinical development was halted [2].	A rational combination for hematologic malignancies. Test sequence and scheduling (e.g., volasertib on D1&D8 with azacitidine D1-D7) [2].
<b>Cytarabine</b> (Low-Dose Ara-C) [3]	Pharmacodynamic (PD) / Synergistic	A superior response rate vs. LDAC alone was observed in a phase II AML trial, but a phase III trial failed to confirm survival benefit with a higher incidence of fatal events [3].	Efficacy may be schedule-dependent. Carefully manage supportive care to mitigate infection risks.
<b>Vincristine</b> (Microtubule inhibitor) [4]	Pharmacodynamic (PD) / Synergistic	Preclinical studies demonstrate <b>strong synergy</b> in acute lymphoblastic leukemia (ALL) models. Co-delivery in polymersomes enabled high-efficiency treatment at synergistic ratios [4].	Highly promising for ALL. Investigate nanocarrier systems to maintain synergistic drug ratios <i>in vivo</i> .
<b>Pemetrexed</b> (Chemotherapy) [5]	Pharmacodynamic (PD) / Additive?	In a phase II NSCLC trial, the combination did <b>not improve efficacy</b> over pemetrexed monotherapy, though no major PK interaction was found [5].	Likely not a productive combination for solid tumors like NSCLC.
<b>PI3K/AKT pathway inhibitors</b> [3]	Pharmacodynamic (PD) / Overcoming Resistance	The PI3K/AKT pathway is upregulated upon volasertib treatment. Combination with a PI3K inhibitor showed <b>highly potent</b> effects against AML cells in preclinical models [3].	A key strategy to overcome adaptive resistance. Include PI3K/AKT signaling readouts in experiments.

## Volasertib Resistance Mechanisms & Experimental Strategies

A major challenge in **volasertib** application is the development of resistance. The diagram below outlines primary resistance mechanisms and potential countermeasures.



[Click to download full resolution via product page](#)

## Experimental Protocols for Key Assays

### Evaluating Combination Synergy with Vincristine

This protocol is adapted from a study using polymersomes for co-delivery [4].

- **Objective:** To determine the synergistic anti-leukemic effect of **volasertib** and vincristine (VCR) *in vitro* and *in vivo*.
- **Materials:** ALL cell lines (e.g., T-ALL, B-ALL), **volasertib**, vincristine sulfate, PEG-P(TMC-DTC)-KD10 polymer for polymersome self-assembly.
- **Methods:**
  - **Preparation of Drug-Loaded Polymersomes (Ps-VCR/Vol):** Assemble polymersomes via one-step self-assembly of the PEG-P(TMC-DTC)-KD10 copolymer with concurrent encapsulation of VCR and Vol through electrostatic interactions. Tune the theoretical mass feed ratios of VCR to Vol (e.g., 1:8, 1:16, 1:32) to obtain different final drug ratios.
  - **In Vitro Cytotoxicity Assay:** Treat ALL cells with Ps-VCR/Vol, single-drug polymersomes, and free drug combinations. Use the CompuSyn software to calculate the **combination index (CI)** based on the median-effect principle. A CI < 1 indicates synergy.
  - **In Vivo Efficacy in Orthotopic Models:** Establish orthotopic ALL mouse models or patient-derived xenograft (PDX) models. Administer Ps-VCR/Vol at optimized synergistic ratios (e.g., VCR/Vol at 0.25/6 mg/kg) via intravenous injection. Monitor leukemia burden, osteolytic bone destruction, and overall survival.

## Assessing MDR1-Mediated Resistance

This protocol is based on the identification of MDR1 as a key resistance factor [3].

- **Objective:** To determine if **volasertib** resistance is mediated by the MDR1 efflux pump and test reversal strategies.
- **Materials:** Parental and putative **volasertib**-resistant cell lines (e.g., K562, HEL), verapamil (MDR1 inhibitor), zosuquidar (potent MDR1 inhibitor), green fluorescent dye for efflux assays.
- **Methods:**
  - **Flow Cytometry for MDR1 Detection:** Analyze surface expression of MDR1/P-glycoprotein in resistant vs. parental cells using a specific antibody and flow cytometry.
  - **Drug Efflux Assay:** Load cells with a green fluorescent dye (e.g., Calcein-AM). Treat with **volasertib**, verapamil, or a combination, and measure intracellular fluorescence retention by flow cytometry. Increased fluorescence in the presence of an inhibitor indicates that **volasertib** is an MDR1 substrate.
  - **Resistance Reversal Assay:** Perform cell viability assays (e.g., MTT or CellTiter-Glo) with **volasertib** in the presence or absence of an MDR1 inhibitor like zosuquidar. A significant leftward shift in the GI50 curve with the inhibitor confirms functional MDR1-mediated resistance.

## Key Takeaways for Researchers

- **Focus on Rational Combinations:** The most promising data for **volasertib** lies in combination therapies, particularly with azacitidine for MDS/AML [2] or vincristine for ALL [4].
- **Proactively Address Resistance:** Incorporate checks for major resistance mechanisms early in your experimental pipeline. This includes screening for **PLK1 mutations** (e.g., L59W, F183L in the ATP-binding domain) and **MDR1 overexpression** [3].
- **Leverage Nanocarrier Systems:** To overcome dissimilar pharmacokinetics and deliver synergistic drug ratios *in vivo*, consider advanced delivery systems like the polymersomes described [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Potential Drug - Drug with Combination Interactions ... Volasertib [pubmed.ncbi.nlm.nih.gov]
2. Volasertib as a monotherapy or in combination ... [pmc.ncbi.nlm.nih.gov]
3. Identification of volasertib-resistant mechanism and ... [pmc.ncbi.nlm.nih.gov]
4. Vincristine/Volasertib polymersome injection enables high ... [sciencedirect.com]
5. A Randomized, Open-Label Phase II Trial of Volasertib as ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [volasertib drug interactions and combination optimization].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548331#volasertib-drug-interactions-and-combination-optimization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)